molecular formula C9H11NO2S B13502095 Ethyl 4-amino-2-sulfanylbenzoate

Ethyl 4-amino-2-sulfanylbenzoate

Cat. No.: B13502095
M. Wt: 197.26 g/mol
InChI Key: RDQIKLOBMSZBDH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-sulfanylbenzoate is an organic compound with a unique structure that includes an amino group, a sulfanyl group, and an ester functional group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-amino-2-sulfanylbenzoate can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of ethyl 4-chlorobenzoate with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-sulfanylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-2-sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-sulfanylbenzoate involves its interaction with specific molecular targets. The amino and sulfanyl groups can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, influencing biological processes such as inflammation and microbial growth .

Comparison with Similar Compounds

Ethyl 4-amino-2-sulfanylbenzoate can be compared with similar compounds such as:

  • Ethyl 4-amino-3-sulfanylbenzoate
  • Ethyl 4-amino-2-hydroxybenzoate
  • Ethyl 4-amino-2-methylbenzoate

These compounds share similar structural features but differ in the position or type of substituents on the benzene ring. This compound is unique due to the presence of both an amino and a sulfanyl group, which confer distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

ethyl 4-amino-2-sulfanylbenzoate

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-4-3-6(10)5-8(7)13/h3-5,13H,2,10H2,1H3

InChI Key

RDQIKLOBMSZBDH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)S

Origin of Product

United States

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